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molecular formula C12H16N2 B1330381 1-(1H-indol-3-yl)-2-methylpropan-2-amine CAS No. 304-53-0

1-(1H-indol-3-yl)-2-methylpropan-2-amine

Cat. No. B1330381
M. Wt: 188.27 g/mol
InChI Key: WREHPEFXXFJIIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04234595

Procedure details

A solution of 2-[(2,3-epoxy)propoxy]benzonitrile (18.3 g., 0.10 mole) and 2-(3-indolyl)-1,1-dimethylethylamine (15.2 g., 0.08 mole), in 500 ml. of abs. EtOH was stirred at reflux overnight. After concentration of the reaction mixture to approximately 200 ml. and seeding, crude product began to precipitate. The mixture was then cooled and the precipitate separated by filtration to give 24.8 g. of the free base form of the product, white solid, m.p. 120°-123°. The crude solid was dissolved in 400 ml. of boiling MeOH, and the solution was cooled with stirring, as a by-product 1,1'-[[1,1-dimethyl-2-(1H-indol-3yl)ethyl]imino]bis[3-(2-cyanophenoxy)-2-propanol] precipitated. The by-product was collected on a filter and air dried to give 2.2 g., m.p. 180°-187°. The MeOH filtrate was then taken to dryness. The residual solid was dissolved in 200 ml. of i-PrOH and acidified with ethanolic HCl. Seeding followed by 18 hours standing in the cold afforded the product as the crystalline hydrochloride. Filtration of the mixture gave 19.8 g., of solid, m.p. 179°-183°. One recrystallization from abs. EtOH gave 15.5 g. (48%) of white solid, m.p. 185°-187°. TLC on silica gel (9CH2Cl2, 10 MeOH, 1NH4OH) showed a single spot (Rf =0.5, u.v.).
Quantity
18.3 g
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step Two
Name
1,1'-[[1,1-dimethyl-2-(1H-indol-3yl)ethyl]imino]bis[3-(2-cyanophenoxy)-2-propanol]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
O1CC1COC1C=CC=CC=1C#N.N1C2C(=CC=CC=2)C(CC(N)(C)C)=C1.[CH3:28][C:29]([N:41](CC(O)COC1C=CC=CC=1C#N)[CH2:42][CH:43]([OH:54])[CH2:44][O:45][C:46]1[CH:51]=[CH:50][CH:49]=[CH:48][C:47]=1[C:52]#[N:53])([CH3:40])[CH2:30][C:31]1[C:39]2[C:34](=[CH:35][CH:36]=[CH:37][CH:38]=2)[NH:33][CH:32]=1.[ClH:68]>CC(O)C.CO.CCO>[ClH:68].[OH:54][CH:43]([CH2:42][NH:41][C:29]([CH3:40])([CH3:28])[CH2:30][C:31]1[C:39]2[C:34](=[CH:35][CH:36]=[CH:37][CH:38]=2)[NH:33][CH:32]=1)[CH2:44][O:45][C:46]1[CH:51]=[CH:50][CH:49]=[CH:48][C:47]=1[C:52]#[N:53] |f:7.8|

Inputs

Step One
Name
Quantity
18.3 g
Type
reactant
Smiles
O1C(COC2=C(C#N)C=CC=C2)C1
Step Two
Name
Quantity
15.2 g
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)CC(C)(C)N
Step Three
Name
1,1'-[[1,1-dimethyl-2-(1H-indol-3yl)ethyl]imino]bis[3-(2-cyanophenoxy)-2-propanol]
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC1=CNC2=CC=CC=C12)(C)N(CC(COC1=C(C=CC=C1)C#N)O)CC(COC1=C(C=CC=C1)C#N)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to precipitate
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled
CUSTOM
Type
CUSTOM
Details
the precipitate separated by filtration
CUSTOM
Type
CUSTOM
Details
to give 24.8 g
DISSOLUTION
Type
DISSOLUTION
Details
The crude solid was dissolved in 400 ml
CUSTOM
Type
CUSTOM
Details
precipitated
CUSTOM
Type
CUSTOM
Details
The by-product was collected on
FILTRATION
Type
FILTRATION
Details
a filter
CUSTOM
Type
CUSTOM
Details
air dried
CUSTOM
Type
CUSTOM
Details
to give 2.2 g
DISSOLUTION
Type
DISSOLUTION
Details
The residual solid was dissolved in 200 ml

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
Cl.OC(COC1=C(C#N)C=CC=C1)CNC(CC1=CNC2=CC=CC=C12)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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